1-(2,4-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide
Description
The compound 1-(2,4-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a triazole derivative featuring a 2,4-dichlorophenyl group at position 1, a methyl group at position 5, and a dimethylcarboxamide moiety at position 2. Triazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity. The dichlorophenyl group enhances lipophilicity and binding affinity to biological targets, while the carboxamide moiety contributes to hydrogen-bonding interactions, critical for target specificity .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-15-10(11(18)14-2)16-17(6)9-4-3-7(12)5-8(9)13/h3-5H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQOXUKVFBJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H10Cl2N4O
- Molecular Weight : 285.13 g/mol
- CAS Number : Not specified in the sources but relevant for identification in databases.
Biological Activity Overview
The biological activity of this compound has been primarily characterized by its antitumor , antifungal , and antibacterial properties. The presence of the triazole ring is crucial for its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- Cytotoxicity against HepG2 Cells : A study demonstrated that derivatives containing the triazole scaffold exhibited significant cytotoxicity against HepG2 liver cancer cells. The compound showed comparable efficacy to standard chemotherapeutics like doxorubicin and ellipticine, with cell viability dropping to as low as 10.99% at specific concentrations .
| Compound | Cell Viability (%) | Reference |
|---|---|---|
| This compound | 10.99 ± 0.59 | |
| Doxorubicin | 10.8 ± 0.41 | |
| Ellipticine | 11.5 ± 0.55 |
Antifungal and Antibacterial Properties
The triazole moiety is known for its antifungal activity, particularly against strains such as Candida and Aspergillus. The compound's structure allows it to inhibit fungal growth effectively by disrupting ergosterol synthesis . Additionally, it has shown antibacterial activity against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of triazole derivatives. The presence of electron-withdrawing groups like chlorine enhances potency by increasing lipophilicity and facilitating better interaction with biological targets .
Key Findings from SAR Studies:
- Chlorine Substitution : The dichlorophenyl group enhances anticancer efficacy.
- Dimethyl Groups : These groups contribute to increased hydrophobic interactions with cellular membranes.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vitro Studies : Research involving various cancer cell lines demonstrated that compounds with similar structures to this compound exhibited potent cytotoxic effects.
- In Vivo Studies : Preliminary animal studies indicate promising results in tumor reduction when administered at optimal dosages.
Scientific Research Applications
Pharmacological Applications
The compound is primarily recognized for its antifungal and antibacterial properties . It belongs to the triazole class of compounds, which are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes triazoles effective against a variety of fungal pathogens.
Antifungal Activity
Research has demonstrated that 1-(2,4-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide exhibits potent antifungal activity against several strains of fungi. For instance:
- Candida spp. : Studies indicate that this compound shows significant inhibitory effects against Candida albicans and other related species.
- Aspergillus spp. : The compound has also been effective against Aspergillus niger, with minimum inhibitory concentrations (MIC) reported in the low microgram per milliliter range.
Antibacterial Activity
In addition to its antifungal properties, the compound has been evaluated for its antibacterial effects:
- It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The MIC values for these bacterial strains suggest that it could be a candidate for developing new antibacterial agents.
Agricultural Applications
The compound's fungicidal properties extend to agricultural applications where it can be utilized as a pesticide. It is particularly effective in controlling fungal diseases in crops:
- Crop Protection : Its application in agriculture helps mitigate the impact of fungal pathogens on crops, improving yield and quality.
- Resistance Management : The use of this triazole can be part of integrated pest management strategies to combat resistance in fungal populations.
Synthetic Chemistry Applications
This compound serves as a valuable intermediate in synthetic chemistry:
- Synthesis of Derivatives : This compound can be modified to create various derivatives with enhanced biological activities or novel properties.
- Building Block for Pharmaceuticals : Its structure allows for further functionalization, making it a critical building block in drug design and development.
Case Studies and Research Findings
Several studies have documented the effectiveness and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Luo et al. (2021) | Antifungal Activity | Demonstrated potent activity against multiple fungal strains with MIC values as low as 2 μg/ml. |
| Vasantha et al. (2015) | Antibacterial Activity | Reported significant inhibition against Staphylococcus aureus with comparable efficacy to standard antibiotics. |
| Moneer et al. (2016) | Anti-inflammatory Effects | Investigated derivatives showing promising anti-inflammatory activities in vitro. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dichlorophenyl-Substituted Triazolecarboxamides
Key structural analogs differ in the position of chlorine substituents or substitutions on the triazole ring:
Key Observations :
- Functional Groups : The difluoromethoxy group in increases metabolic resistance, while the dimethylcarboxamide in the target compound balances solubility and target binding.
Pyrazole Derivatives with Dichlorophenyl Groups
Pyrazole analogs share the dichlorophenyl moiety but differ in core heterocycle structure:
Key Observations :
- Heterocycle Impact : Pyrazoles (e.g., ) exhibit distinct conformational flexibility compared to triazoles, influencing receptor-binding kinetics.
- Biological Activity : The pyrazolecarboxamide in shows potent CB1 antagonism, while triazolecarboxamides may favor antifungal or insecticidal applications .
Agrochemical Triazole Derivatives
Triazole-based agrochemicals highlight functional group adaptations for pesticidal activity:
Key Observations :
- Ester vs. Carboxamide : Ester derivatives (e.g., fenchlorazole ) are more hydrolytically labile, whereas carboxamides (target compound) may exhibit prolonged environmental persistence.
- Substituent Effects : The trichloromethyl group in fenchlorazole enhances electrophilicity, increasing reactivity with biological targets .
Table 1: Physicochemical Properties of Selected Compounds
*LogP estimated using fragment-based methods.
Q & A
Q. What are the standard synthetic routes for 1-(2,4-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide?
The synthesis typically involves cyclocondensation reactions. A common method includes refluxing precursors like 2-amine-N-(substituted-phenyl)acetamide derivatives with formaldehyde in ethanol, catalyzed by acids such as p-toluenesulfonic acid. For example, a 10 mmol substrate reacted with 1.5 mL of 37% formaldehyde under reflux for 10 hours yielded the triazole ring, followed by recrystallization in 2-propanol for purification . Solvents like DMSO or acetonitrile and bases (e.g., K₂CO₃) are often used to optimize reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound's structure and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen/carbon environments.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.34–1.39 Å) and dihedral angles (e.g., triazole ring planar within 3.6° of benzene rings) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for bioactivity studies .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antifungal Testing : Broth microdilution against Candida spp. (MIC values reported in µg/mL) .
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., IC₅₀ comparisons with standard drugs) .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) for anti-inflammatory potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions may arise from assay variability, purity, or structural analogs. Mitigation strategies:
- Standardize Assay Conditions : Use identical cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., 48-hour incubation).
- Structural Verification : Confirm stereochemistry via X-ray crystallography, as minor deviations (e.g., CHF₂ group torsion angles of 145.8°) impact activity .
- Meta-Analysis : Compare data across analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to identify structure-activity trends .
Q. What computational approaches optimize triazole carboxamide derivatives for enhanced bioactivity?
- Molecular Docking : Predict binding affinities to targets like COX-2 (PDB: 5KIR) using AutoDock Vina.
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, F) with antifungal activity (R² > 0.85 in training sets) .
- Reaction Path Simulations : Quantum chemical calculations (e.g., DFT) guide solvent selection (e.g., ethanol vs. DMF) to reduce side products .
Q. How can reaction conditions be systematically optimized for scalable synthesis?
- Design of Experiments (DoE) : Vary temperature (70–110°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (logP) to maximize yield .
- In Situ Monitoring : Use FTIR to track carbonyl intermediate formation (peak at ~1700 cm⁻¹) .
- Green Chemistry Metrics : Compare E-factors (waste per product mass) for ethanol (E = 8.2) vs. acetonitrile (E = 15.6) .
Data Contradiction Analysis Example
Case Study : Discrepant IC₅₀ values in anticancer assays.
- Hypothesis : Variability in cell membrane permeability due to substituent lipophilicity.
- Testing :
- Synthesize analogs with logP values adjusted via methyl/fluoro groups.
- Measure permeability using Caco-2 cell monolayers.
- Correlate logP with IC₅₀ (e.g., logP = 3.2 → IC₅₀ = 12 µM; logP = 2.5 → IC₅₀ = 28 µM) .
- Conclusion : Higher lipophilicity enhances uptake, explaining potency differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
